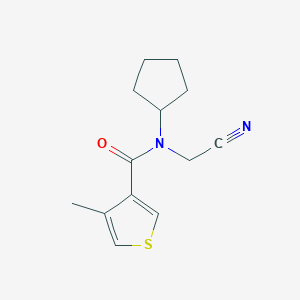

N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-10-8-17-9-12(10)13(16)15(7-6-14)11-4-2-3-5-11/h8-9,11H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEXGLCKOHQUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C(=O)N(CC#N)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of 4-methylthiophene-3-carboxylic acid with cyclopentylamine and cyanomethyl chloride under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide has been studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for drug development in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with improved performance and functionality.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Structure and Substituents :

- Core : Cyclopenta[b]thiophene (fused cyclopentane-thiophene system) with a carboxamide at the 3-position.

- Substituents: N-phenyl and 2-(thiophene-2-carbonyl)amino groups. Comparison:

- Unlike the target compound, this analog features a fused cyclopenta-thiophene core rather than a simple thiophene. The absence of a cyanomethyl group may reduce electron-withdrawing effects compared to the target compound .

Flonicamid (N-(Cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide)

Structure and Substituents :

- Core : Pyridine ring with a carboxamide at the 3-position.

- Substituents: N-cyanomethyl and 4-trifluoromethyl groups. Comparison:

- The pyridine core differs from the thiophene in electronic properties (aromaticity and polarity). The trifluoromethyl group in Flonicamid introduces strong electron-withdrawing effects and metabolic stability, whereas the target compound’s 4-methylthiophene may offer better lipophilicity. Both share the cyanomethyl group, which could confer similar reactivity in nucleophilic substitutions .

2-Cyano-N-[(methylamino)carbonyl]acetamide

Structure and Substituents :

- Core : Acetamide backbone.

- Substituents: Cyano and methylamino carbonyl groups. Comparison:

- This simpler structure lacks the heterocyclic core of the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Effects: The cyanomethyl group in the target compound and Flonicamid may enhance electrophilicity, facilitating interactions in biological or synthetic systems.

- Heterocycle Impact : Thiophene-based compounds (target and ) may exhibit greater electron-richness compared to pyridine (Flonicamid), influencing reactivity in polymerization or ligand-binding scenarios.

- Safety Considerations: The lack of toxicological data for 2-cyano-N-[(methylamino)carbonyl]acetamide underscores the need for rigorous safety profiling of cyanomethyl-containing analogs .

Notes

- Temporal Scope : References span from 2016 to 2024, ensuring a diversified but temporally constrained analysis.

Q & A

Basic: What synthetic routes are recommended for N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide, and what reaction conditions require optimization?

Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Cyclopentylamine coupling : Reacting 4-methylthiophene-3-carboxylic acid with cyclopentylamine under carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF .

- Cyanomethylation : Introducing the cyanomethyl group via nucleophilic substitution or alkylation, using reagents like chloroacetonitrile in the presence of a base (e.g., K₂CO₃) .

Key optimizations : - Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating intermediates .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Core techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₉N₂OS) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Supplementary methods : - Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .

- Elemental Analysis : Validate empirical formula (e.g., %C, %H, %N within ±0.4% of theoretical) .

Advanced: How can researchers address contradictions in biological activity data across different assay platforms?

Answer:

Methodological strategies :

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables .

- Orthogonal assays : Cross-validate results using complementary techniques (e.g., enzyme inhibition assays vs. cell viability assays) .

- Dose-response analysis : Calculate EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives/negatives .

Data interpretation : - Statistical rigor : Apply ANOVA or t-tests with p < 0.05 to confirm significance .

- Solubility checks : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to avoid aggregation artifacts .

Advanced: What computational approaches are suitable for predicting the reactivity of the thiophene-carboxamide core?

Answer:

Key methods :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to analyze bond dissociation energies (e.g., C–N cleavage in carboxamide) .

- HOMO-LUMO analysis : Predict electrophilic/nucleophilic sites (e.g., electron-deficient thiophene ring) for reaction planning .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to nucleophilic attack (e.g., carbonyl oxygen) .

Validation : Compare computational results with experimental reactivity data (e.g., hydrolysis rates under acidic/basic conditions) .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Answer:

Design framework :

- Substituent variation : Synthesize analogs with modified cyclopentyl, cyanomethyl, or thiophene groups (e.g., replacing cyclopentyl with cyclohexyl) .

- Biological testing : Screen analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to quantify potency .

Data analysis : - QSAR modeling : Use partial least squares (PLS) regression to correlate substituent parameters (e.g., logP, Hammett σ) with activity .

- Crystallography : Resolve ligand-target co-crystal structures (if available) to guide rational modifications .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

Answer:

Scalability considerations :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve step efficiency .

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyanomethylation) to enhance control .

Quality control : - In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Recrystallization : Optimize solvent systems (e.g., EtOH/H₂O) to recover high-purity product at scale .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical models?

Answer:

Experimental workflow :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life (t₁/₂) .

- CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

In vivo validation : - Pharmacokinetic (PK) studies : Administer IV/PO doses in rodents, collect plasma samples, and calculate AUC, Cmax, and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.